![molecular formula C20H17N3O3S2 B2540784 N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110986-81-6](/img/structure/B2540784.png)
N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
The compound appears to be a novel synthetic molecule that may belong to a class of thiazolidine derivatives, which are known for their potential antimicrobial and antifungal activities. Although the exact compound is not directly mentioned in the provided papers, it is likely to share some characteristics with the compounds discussed in the research.
Synthesis Analysis
The synthesis of related thiazolidine derivatives, as mentioned in the first paper, involves the use of OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. This method is characterized by its ability to yield products in excellent rates and is supported by chromatographic and spectrometric methods, along with elemental analysis for characterization . The synthesis of polycyclic quinoline derivatives, as described in the second paper, involves oxidative cyclization of precursor molecules in the presence of vicinal dihaloalkane, KI, and K2CO3 . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is typically characterized using spectrometric methods, such as H-NMR and C-NMR, as well as X-ray crystallography . These techniques allow for the detailed elucidation of the molecular framework and the confirmation of the synthesized structures. The compound's thiazoloquinazoline moiety suggests a complex polycyclic structure that may exhibit interesting chemical properties and biological activities.
Chemical Reactions Analysis
The chemical reactions involving thiazolidine derivatives have not been explicitly detailed in the provided papers. However, the antimicrobial and antifungal activities of these compounds suggest that they may interact with bacterial enzymes or DNA . Similarly, quinolones are known to inhibit DNA synthesis by targeting DNA gyrase and type IV topoisomerase, leading to bacterial death . The compound may also engage in similar interactions due to its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives and related compounds are typically inferred from their molecular structure. The presence of various functional groups can imply certain solubility characteristics, stability under different conditions, and reactivity profiles. The antimicrobial activity against Gram-negative bacteria and antifungal activity, as well as the antibacterial activity against Gram-positive bacteria like S. aureus, suggest that these compounds can penetrate cellular membranes and exhibit biological efficacy . The polycyclic nature of the compound may also influence its ability to interact with biological targets, as seen with quinolones .
Scientific Research Applications
Implications in Medicinal Chemistry
Quinazoline derivatives, including compounds structurally related to N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, have shown significant potential in medicinal chemistry. These compounds are part of a broader class of fused heterocycles identified in more than 200 naturally occurring alkaloids and synthesized variants. The quinazolinone structure, owing to its stability, allows for the introduction of various bioactive moieties, making it a versatile scaffold for developing new medicinal agents. Research has highlighted their antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the promise of quinazoline derivatives in counteracting antibiotic resistance through the development of novel antibacterial agents (Tiwary et al., 2016).
Applications in Optoelectronic Materials
Quinazoline derivatives extend beyond medicinal applications into the realm of optoelectronics. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been of great interest for the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as in colorimetric pH sensors and nonlinear optical materials. The research underscores the diversity and potential of quinazoline derivatives in developing new materials for electronic and luminescent applications, demonstrating the broad utility of this class of compounds in both health-related fields and materials science (Lipunova et al., 2018).
Anti-cancer Activity
Significantly, quinazoline derivatives have been explored for their anticancer properties. These compounds are known to inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins. This suggests that the quinazoline nucleus may be exploited to identify new anti-colorectal cancer agents, indicating the potential of these derivatives in oncology and the broader pursuit of effective cancer treatments (Moorthy et al., 2023).
Synthesis and Biological Activities
The synthesis and biological evaluation of quinazoline derivatives have been a focal point of research, given their significant bioactivities across various domains. These activities include antitumor, antibacterial, antifungal, and anti-inflammatory effects, among others. The structural diversity and the presence of fused heterocycles enhance their biological efficacy, making them valuable in the development of new drugs with multiple therapeutic applications. This versatility underscores the potential of quinazoline derivatives in contributing to diverse areas of scientific research and development, from drug discovery to the synthesis of materials with specific functional properties (Demeunynck & Baussanne, 2013).
Mechanism of Action
Target of Action
Similar compounds have been designed to target β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of amyloid protein precursor (app) and bace levels . They also reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
Similar compounds have been shown to influence in vivo neurogenesis, oxidative, and inflammatory pathways .
Result of Action
Similar compounds have been shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .
Future Directions
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-11-6-7-15-14(8-11)18(24)22-17-16(28-20(27)23(15)17)19(25)21-10-12-4-3-5-13(9-12)26-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRPLOJFSNJXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC(=CC=C4)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide |
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